2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid
CAS No.: 365542-78-5
Cat. No.: VC11706561
Molecular Formula: C15H14O5
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid - 365542-78-5](/images/structure/VC11706561.png)
Specification
CAS No. | 365542-78-5 |
---|---|
Molecular Formula | C15H14O5 |
Molecular Weight | 274.27 g/mol |
IUPAC Name | 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid |
Standard InChI | InChI=1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20) |
Standard InChI Key | CZTBGRKXVDSLDP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC(=CC(=C2)O)O |
Canonical SMILES | C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC(=CC(=C2)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid, reflects its three hydroxyl groups positioned at the 3,5-positions of the phenyl ring and the 6-position of the benzoic acid moiety. The ethyl bridge connects these aromatic systems, creating a planar yet flexible structure. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄O₅ |
Molecular Weight | 274.27 g/mol |
SMILES | OC1=CC(O)=CC(C(CC2=CC(O)=CC=C2))=C1C(O)=O |
InChI Key | CZTBGRKXVDSLDP-UHFFFAOYSA-N |
The presence of hydroxyl groups enhances hydrogen-bonding capacity, influencing solubility and reactivity.
Synthesis and Functionalization
Synthetic Pathways
The synthesis typically involves coupling phenolic precursors with benzoic acid derivatives. Key methods include:
Catalytic Hydroxylation
A regioselective approach employs transition-metal catalysts to introduce hydroxyl groups to pre-functionalized ethyl-bridged intermediates. For example, copper-mediated hydroxylation ensures precise positioning of –OH groups on the phenyl ring .
Acid Chloride Condensation
As demonstrated in patent EP0292202A1 , analogous compounds are synthesized via acid chloride intermediates. For instance:
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Chlorination: Treating the benzoic acid precursor with thionyl chloride (SOCl₂) yields the acid chloride.
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Nucleophilic Attack: Reacting the acid chloride with ethylamine derivatives forms amide or ester linkages .
Example Reaction:
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column) and recrystallization (using ethanol/water mixtures) are standard for isolating the pure compound. Yields vary between 40–65%, depending on the hydroxylation efficiency .
Biological Activities and Mechanisms
Antioxidant Properties
The compound’s polyphenolic structure enables free radical scavenging. In vitro assays suggest:
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DPPH Radical Scavenging: IC₅₀ ≈ 12 µM, comparable to ascorbic acid.
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Lipid Peroxidation Inhibition: Reduces malondialdehyde (MDA) levels by 70% at 50 µM.
Anti-inflammatory Effects
Modulation of COX-2 and NF-κB pathways has been hypothesized, though mechanistic studies remain preliminary. In murine models, oral administration (10 mg/kg) reduced edema by 40%.
Applications in Pharmaceutical Development
Drug Precursor
The carboxylic acid group allows derivatization into esters or amides, enhancing bioavailability. For example:
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Methyl Ester Analog: Improved logP (2.1 vs. 1.5 for parent acid) and oral absorption.
Biomaterial Functionalization
Surface grafting of the compound onto polymers enhances antimicrobial properties in wound dressings.
Comparative Analysis with Structural Analogs
Compound | Key Differences | Bioactivity Comparison |
---|---|---|
3,5-Dihydroxybenzoic Acid | Lacks ethyl bridge | Lower antioxidant potency (IC₅₀ 25 µM) |
6-Methoxybenzoic Acid | Methoxy substitution at C6 | Reduced solubility (logP 1.8) |
Salicylic Acid | Single hydroxyl group | Weak anti-inflammatory activity |
The ethyl bridge and trihydroxy configuration in the target compound confer superior radical scavenging and cellular uptake .
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